molecular formula C19H14Cl2N2O B2847778 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 383148-05-8

2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2847778
CAS No.: 383148-05-8
M. Wt: 357.23
InChI Key: FRDUATMMGQSUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is an organic compound belonging to the class of cinnolines This compound is characterized by the presence of a dichlorobenzyl group attached to a dihydrobenzo[h]cinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzyl chloride with 5,6-dihydrobenzo[h]cinnolin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to the combination of the dichlorobenzyl group and the dihydrobenzo[h]cinnolinone structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-16-6-3-7-17(21)15(16)11-23-18(24)10-13-9-8-12-4-1-2-5-14(12)19(13)22-23/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDUATMMGQSUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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